(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of chlorinated benzylidene and imidazolidine dione moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione typically involves a multi-step process. The initial step often includes the preparation of the chlorinated benzylidene intermediate, followed by its reaction with imidazolidine-2,4-dione under specific conditions. Common reagents used in these reactions include chlorinating agents, solvents like dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorinated benzylidene moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorinated benzylidene structure.
Steviol glycoside: Shares some structural similarities in terms of glycoside moieties.
2,2’-Bipyridyl: A bidentate ligand with applications in coordination chemistry.
Uniqueness
(5Z)-5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione stands out due to its unique combination of chlorinated benzylidene and imidazolidine dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c1-3-13(2)28-19-9-6-15(10-17(19)23)11-18-20(26)25(21(27)24-18)12-14-4-7-16(22)8-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,27)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSACCEDUWBPNAS-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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